molecular formula C9H8N6 B1490250 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2097986-62-2

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1490250
CAS No.: 2097986-62-2
M. Wt: 200.2 g/mol
InChI Key: IAICHRPULIQTMP-UHFFFAOYSA-N
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Description

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the azidomethyl group makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the azidomethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a hydrazine and a diketone can undergo cyclization to form the pyrazole ring. Subsequent functionalization with an azidomethyl group can be achieved using azidation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azidomethyl group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azidomethyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazole-pyridine compounds .

Scientific Research Applications

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(azidomethyl)pyridine: Similar in structure but lacks the pyrazole ring.

    2-(azidomethyl)pyridine: Similar but with the azidomethyl group directly attached to the pyridine ring.

    2-(4-methyl-1H-pyrazol-3-yl)pyridine: Similar but with a methyl group instead of an azidomethyl group.

Uniqueness

2-(4-(azidomethyl)-1H-pyrazol-3-yl)pyridine is unique due to the combination of the pyrazole and pyridine rings with an azidomethyl group. This structure provides a versatile platform for further chemical modifications and applications in various fields .

Properties

IUPAC Name

2-[4-(azidomethyl)-1H-pyrazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-15-13-6-7-5-12-14-9(7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAICHRPULIQTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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